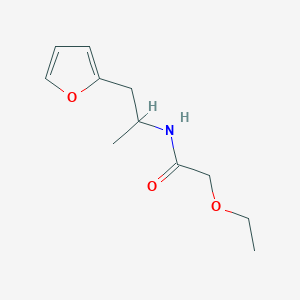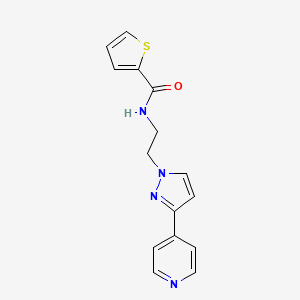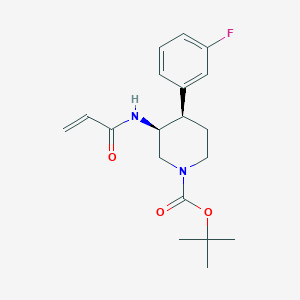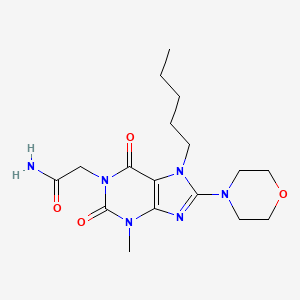
2-(3-methyl-8-morpholino-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . It has 8 hydrogen bond acceptors and 2 hydrogen bond donors . It also has 8 freely rotating bonds . Its polar surface area is 122 Å2 . Its molar refractivity is 109.5±0.5 cm3 , and its molar volume is 293.1±7.0 cm3 .Scientific Research Applications
Synthetic Chemistry Applications
Research has shown that compounds with morpholino groups and purine structures are pivotal in the synthesis of potent antimicrobials and other therapeutic agents. For instance, the synthesis of 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine has been demonstrated as useful for creating potent antimicrobials, including arecoline derivatives (Kumar, Sadashiva, & Rangappa, 2007). This highlights the importance of such structures in medicinal chemistry for developing new therapeutic agents.
Pharmacological Applications
Morpholino and purine derivatives have shown significant promise in pharmacology, particularly in the development of selective ligands for receptor studies and potential therapeutic agents. For example, a compound designed as 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide exhibited high affinity for σ1 receptors and demonstrated antinociceptive effects, suggesting its potential in treating inflammatory pain (Navarrete-Vázquez et al., 2016). Such findings underscore the utility of these compounds in exploring new pain management strategies.
Biochemical Applications
The biochemical applications of morpholino-purine derivatives extend to antimicrobial and antifungal activities. A novel series of N-substituted-2-(6-morpholino-9H-purin-9-yl)acetamide derivatives were synthesized and evaluated for their antibacterial activities against specific bacterial strains, demonstrating significant inhibitory effects (Wu, Gao, Tu, & Ouyang, 2016). This suggests the potential of such compounds in addressing bacterial infections and contributing to the development of new antibacterial agents.
properties
IUPAC Name |
2-(3-methyl-8-morpholin-4-yl-2,6-dioxo-7-pentylpurin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O4/c1-3-4-5-6-22-13-14(19-16(22)21-7-9-27-10-8-21)20(2)17(26)23(15(13)25)11-12(18)24/h3-11H2,1-2H3,(H2,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMZMAJQZWMCEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1N3CCOCC3)N(C(=O)N(C2=O)CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

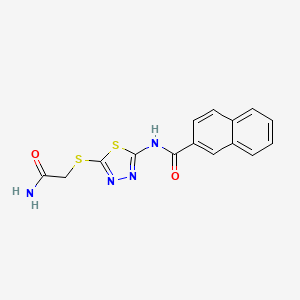
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2761840.png)

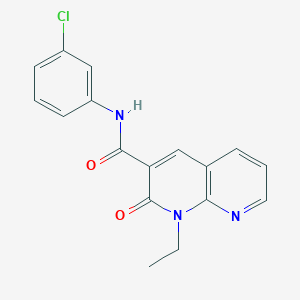
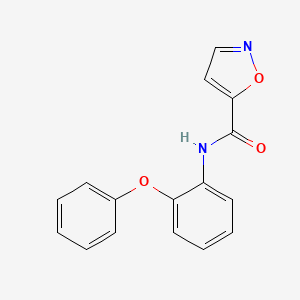
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-phenoxybenzene-1-sulfonamide](/img/structure/B2761849.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2761850.png)
![Ethyl 2-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2761852.png)

![tert-butyl (1-oxo-1-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)propan-2-yl)carbamate](/img/structure/B2761857.png)
